7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine
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Overview
Description
7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C11H12BrN3. It is a derivative of 1,5-naphthyridine, a class of compounds known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine typically involves the bromination of N,N,3-trimethyl-1,5-naphthyridin-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine, known for its diverse biological activities.
7-Bromo-1,5-naphthyridine: A similar compound with a bromine atom at the same position but lacking the N,N,3-trimethyl groups.
N,N,3-Trimethyl-1,5-naphthyridin-2-amine: A derivative without the bromine atom, used as a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the N,N,3-trimethyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
7-bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-7-4-9-10(5-8(12)6-13-9)14-11(7)15(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVDEBWOWIING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=N2)Br)N=C1N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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